Cas no 89317-13-5 (2-Pyrrolidinepropanamide, 5-oxo-)

2-Pyrrolidinepropanamide, 5-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39979439-1.0g |
3-(5-oxopyrrolidin-2-yl)propanamide |
89317-13-5 | 95% | 1.0g |
$0.0 | 2022-12-07 |
2-Pyrrolidinepropanamide, 5-oxo- 関連文献
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2-Pyrrolidinepropanamide, 5-oxo-に関する追加情報
2-Pyrrolidinepropanamide, 5-oxo- (CAS No. 89317-13-5): A Comprehensive Overview
2-Pyrrolidinepropanamide, 5-oxo- (CAS No. 89317-13-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as 5-oxo-2-pyrrolidinepropanamide, belongs to the class of amides and is characterized by its unique structure, which combines a pyrrolidine ring with an amide functional group. The pyrrolidine ring is a five-membered cyclic amine, while the amide group introduces additional functional complexity, making this compound versatile for various applications.
The chemical structure of 2-pyrrolidinepropanamide, 5-oxo- is defined by the presence of a pyrrolidine ring where one of the nitrogen atoms is part of an amide group. The 5-oxo designation indicates the presence of a ketone group at the fifth position of the pyrrolidine ring. This arrangement not only influences the compound's physical properties but also plays a crucial role in its reactivity and potential applications in drug design and synthesis.
Recent studies have highlighted the importance of 2-pyrrolidinepropanamide, 5-oxo- in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. The compound's ability to participate in various organic reactions, such as nucleophilic additions and cyclizations, makes it an attractive candidate for synthesizing complex structures with therapeutic potential. For instance, its use in peptide synthesis has been reported, where it serves as an intermediate for constructing peptide backbones with tailored properties.
The synthesis of 2-pyrrolidinepropanamide, 5-oxo- involves several methods, including the reaction of pyrrolidone derivatives with appropriate nucleophiles or through intramolecular cyclization processes. These methods have been optimized to enhance yield and purity, ensuring that the compound can be produced efficiently for research and industrial applications. The development of scalable synthetic routes has been a focus area for chemists working with this compound.
In terms of physical properties, 2-pyrrolidinepropanamide, 5-oxo- exhibits a melting point that is typical for amides, reflecting its hydrogen bonding capabilities. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. Additionally, its stability under standard storage conditions ensures that it can be handled and stored without significant degradation.
The application of 2-pyrrolidinepropanamide, 5-oxo- extends beyond traditional organic synthesis. Recent advancements have demonstrated its utility in materials science, particularly in the development of polyamides with enhanced mechanical properties. By incorporating this compound into polymer backbones, researchers have achieved materials with improved tensile strength and thermal stability. These findings underscore the versatility of 2-pyrrolidinepropanamide, 5-oxo- across multiple disciplines.
From a pharmacological perspective, 2-pyrrolidinepropanamide, 5-oxo- has shown promise as a lead compound for drug discovery efforts targeting various diseases. Its ability to modulate enzyme activity through interactions with specific binding sites has been explored in preclinical studies. For example, researchers have investigated its potential as an inhibitor of certain proteases involved in inflammatory pathways. While further research is needed to establish its efficacy and safety profiles, these initial findings highlight its potential therapeutic applications.
The increasing interest in 2-pyrrolidinepropanamide, 5-oxo-/ CAS No. 89317-13-5 can also be attributed to its role as a chiral auxiliary in asymmetric synthesis. By leveraging its chiral center at the pyrrolidine ring, chemists can achieve enantioselective syntheses of complex molecules with high optical purity. This approach has been particularly valuable in synthesizing pharmaceutical agents where stereochemistry plays a critical role in biological activity.
In conclusion, 2-pyrrolidinepropanamide, 5 oxo-/ CAS No. 89317135 stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across diverse fields.
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